Cas no 90685-01-1 (9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)-)
![9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)- structure](https://it.kuujia.com/scimg/cas/90685-01-1x500.png)
90685-01-1 structure
Nome del prodotto:9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)-
9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)-
- Pitrazepin
- CHEBI:34926
- UNII-4KHA9U8INV
- AC1L3SS8
- 9H-Dibenzo(c,f)-1,2,4-triazolo(4,3-a)azepine, 3-(1-piperazinyl)-
- 90685-01-1
- 3-(Piperazinyl)-1-9H-dibenz(c,f)triazolo(4,5-a)azepin
- 3-piperazin-1-yl-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaene
- 4KHA9U8INV
- Q7199030
- SCHEMBL5888842
- 3-(Piperazin-1-yl)-9H-dibenzo[c,f][1,2,4]triazolo[4,3-a]azepine
- PITRAZEPINE
- CHEMBL59190
- DTXSID90238239
-
- Inchi: InChI=1S/C19H19N5/c1-3-7-16-14(5-1)13-15-6-2-4-8-17(15)24-18(16)21-22-19(24)23-11-9-20-10-12-23/h1-8,20H,9-13H2
- Chiave InChI: GXFWOMYQHNODFA-UHFFFAOYSA-N
- Sorrisi: C1CN(CCN1)C2=NN=C3N2C4=CC=CC=C4CC5=CC=CC=C53
Proprietà calcolate
- Massa esatta: 317.164
- Massa monoisotopica: 317.164
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 1
- Complessità: 438
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 46Ų
Proprietà sperimentali
- Densità: 1.37
- Punto di ebollizione: 579.3°Cat760mmHg
- Punto di infiammabilità: 304.2°C
- Indice di rifrazione: 1.751
9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)- Letteratura correlata
-
1. Index pages
-
2. Contents pages
-
3. Crystal structure and quantum electronic analyses of pitrazepin, a γ-aminobutyric acid (GABA) receptor antagonistThierry Boulanger,Daniel P. Vercauteren,Guy Evrard,Fran?ois Durant J. Chem. Soc. Perkin Trans. 2 1989 217
90685-01-1 (9H-Dibenzo[c,f]-1,2,4-triazolo[4,3-a]azepine,3-(1-piperazinyl)-) Prodotti correlati
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
